3-(cyclopropanecarbonylamino)-N-(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)benzamide
Description
3-(Cyclopropanecarbonylamino)-N-(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)benzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, including a cyclopropane ring, a fluorinated benzoxepin moiety, and a benzamide group, which contribute to its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
3-(cyclopropanecarbonylamino)-N-(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3/c22-15-8-9-17-18(5-2-10-27-19(17)12-15)24-21(26)14-3-1-4-16(11-14)23-20(25)13-6-7-13/h1,3-4,8-9,11-13,18H,2,5-7,10H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAFYEHXNPIIJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C=C(C=C2)F)OC1)NC(=O)C3=CC(=CC=C3)NC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopropanecarbonylamino)-N-(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)benzamide typically involves multiple steps, starting from commercially available precursors. A general synthetic route may include:
Formation of the Benzoxepin Ring: The benzoxepin ring can be synthesized through a cyclization reaction involving an appropriate precursor such as a substituted phenol and an epoxide.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Formation of the Cyclopropanecarbonyl Group: This step involves the reaction of a suitable amine with cyclopropanecarbonyl chloride under basic conditions.
Coupling Reactions: The final step involves coupling the benzoxepin derivative with the cyclopropanecarbonylamino group using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of more efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxepin ring or the cyclopropane moiety, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the amide nitrogen, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), thiols (RSH)
Major Products
Oxidation: Epoxides, hydroxylated derivatives
Reduction: Alcohols, amines
Substitution: Substituted amides, thiol derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 3-(cyclopropanecarbonylamino)-N-(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)benzamide may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to modulate biological pathways could lead to the development of new treatments for diseases such as cancer, inflammation, or neurological disorders.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It could also be employed in the production of specialty chemicals or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(cyclopropanecarbonylamino)-N-(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)benzamide would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Receptor Modulation: It might interact with cell surface or intracellular receptors, altering signal transduction pathways and affecting cellular responses.
DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropanecarbonylamino)-N-(2,3,4,5-tetrahydro-1-benzoxepin-5-yl)benzamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.
3-(Cyclopropanecarbonylamino)-N-(8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)benzamide: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties and interactions.
3-(Cyclopropanecarbonylamino)-N-(8-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)benzamide: Features a methyl group, which could influence its steric and electronic characteristics.
Uniqueness
The presence of the fluorine atom in 3-(cyclopropanecarbonylamino)-N-(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)benzamide distinguishes it from similar compounds. Fluorine can significantly impact the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, which are crucial factors in its biological activity and pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
